molecular formula C11H9ClN4 B1400594 5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 1159678-51-9

5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1400594
M. Wt: 232.67 g/mol
InChI Key: CHQCWGHRXSCKCM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile” are not explicitly mentioned in the sources .

Scientific Research Applications

Crystal and Molecular Structure Analysis

5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile and similar compounds have been studied for their crystal and molecular structures. These studies provide insights into their molecular interactions and stabilization mechanisms, such as N-H…N and C-H…Cl interactions in the crystal structure of related compounds (Fathima et al., 2014).

Synthesis and Reactivity

Research has focused on the synthesis of novel compounds from 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile and its derivatives. This includes the synthesis of tetrazoles, pyrazolopyrimidines, and unexpected derivative formations, highlighting the compound's versatility in creating diverse chemical structures (Faria et al., 2013).

Antimicrobial Activity

Certain derivatives of this compound have been investigated for their antimicrobial properties. Synthesized Schiff bases using pyrazole-carbonitrile derivatives have shown significant in vitro antimicrobial activity, indicating potential applications in pharmaceutical research (Puthran et al., 2019).

Corrosion Inhibition

Derivatives of 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile have been studied for their corrosion inhibition properties. For instance, pyranopyrazole derivatives were evaluated for their efficiency in preventing mild steel corrosion in HCl solution, showcasing their potential in industrial applications (Yadav et al., 2016).

Anti-Inflammatory Activity

Some pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound have exhibited anti-inflammatory activities. These findings are crucial for developing new pharmaceuticals for treating inflammation-related disorders (El-Dean et al., 2016).

Electronic and Spectral Properties

Studies have also explored the electronic properties of fluoropyrazolecarbonitrile derivatives and their interactions with other molecules, such as fullerene. This research is significant for understanding the compound's potential in electronic and photonic applications (2022).

Crystallographic Studies

Detailed crystallographic studies of similar compounds provide insights into their molecular conformations and interactions, which are valuable for material science and pharmaceutical applications (Zhang et al., 2011).

Safety And Hazards

The safety data sheet of a product containing a similar compound indicates that it is harmful if swallowed or inhaled. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-amino-1-(5-chloro-2-methylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-7-2-3-9(12)4-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQCWGHRXSCKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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